molecular formula C12H11NO3 B372582 Ethyl 4-hydroxyquinoline-3-carboxylate CAS No. 26892-90-0

Ethyl 4-hydroxyquinoline-3-carboxylate

Cat. No.: B372582
CAS No.: 26892-90-0
M. Wt: 217.22g/mol
InChI Key: YBEOYBKKSWUSBR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyquinoline-3-carboxylate is a heterocyclic compound with the molecular formula C12H11NO3. It is a derivative of quinoline, a structure known for its wide range of biological activities. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties .

Biochemical Analysis

Biochemical Properties

Ethyl 4-hydroxyquinoline-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription. This inhibition can lead to the disruption of DNA processes, making it a potential candidate for anticancer therapies. Additionally, this compound can bind to metal ions, forming complexes that may influence enzymatic activities and protein functions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways. This compound also influences cell signaling pathways related to cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to DNA and RNA, interfering with their normal functions. This binding can result in the inhibition of transcription and translation processes, ultimately affecting protein synthesis. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzymatic activities and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of enzyme activities and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At high doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential. For example, its accumulation in tumor tissues can enhance its anticancer effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and RNA, as well as in the cytoplasm, where it can influence enzymatic activities and metabolic processes. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxyquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst . Another method includes the use of isatin and aryl methyl ketones under basic conditions . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the production yield. Catalysts and solvents are recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Used to modify the quinoline ring, often leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 4-hydroxyquinoline-3-carboxylate has a broad range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl 4-hydroxyquinoline-3-carboxylate involves its interaction with various biological targets. It is known to inhibit certain enzymes, disrupting essential biochemical pathways in microorganisms. This inhibition can lead to the suppression of microbial growth and replication . The compound’s quinoline structure allows it to interact with nucleic acids and proteins, further enhancing its biological activity .

Properties

IUPAC Name

ethyl 4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEOYBKKSWUSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277822
Record name ethyl 4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52980-28-6, 26892-90-0
Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52980-28-6
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Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name 26892-90-0
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Record name ethyl 4-hydroxyquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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